molecular formula C14H13FN2O3S B13343522 4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-70-6

4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13343522
CAS No.: 19188-70-6
M. Wt: 308.33 g/mol
InChI Key: XDLUQOQZYRVJSW-UHFFFAOYSA-N
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Description

4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound known for its significant role in various chemical and biological applications. This compound is characterized by the presence of an acetamido group, an aminophenyl group, and a sulfonyl fluoride group, making it a versatile molecule in synthetic chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-aminophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The aminophenyl group can undergo oxidation to form nitro derivatives or reduction to form more reactive amines.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions include substituted sulfonamides, nitro derivatives, and various amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride exerts its effects involves the covalent modification of target enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of enzymes, forming a stable sulfonyl-enzyme derivative. This modification inhibits the enzyme’s activity, making it a valuable tool in studying enzyme function and inhibition.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanesulfonyl fluoride (PMSF): Another sulfonyl fluoride compound used as a serine protease inhibitor.

    Diisopropylfluorophosphate (DFP): A potent inhibitor of serine proteases with similar inhibition constants.

    4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Known for its lower toxicity and improved solubility compared to PMSF and DFP.

Uniqueness

4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and biological applications. Its ability to form stable enzyme-inhibitor complexes makes it particularly valuable in biochemical research.

Properties

CAS No.

19188-70-6

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

4-[[2-(3-aminophenyl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H13FN2O3S/c15-21(19,20)13-6-4-12(5-7-13)17-14(18)9-10-2-1-3-11(16)8-10/h1-8H,9,16H2,(H,17,18)

InChI Key

XDLUQOQZYRVJSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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